![molecular formula C5H10N2OS B025580 Thiomorpholine-3-carboxamide CAS No. 103742-31-0](/img/structure/B25580.png)
Thiomorpholine-3-carboxamide
Overview
Description
Thiomorpholine-3-carboxamide is a chemical compound with the molecular formula C5H10N2OS and a molecular weight of 146.21 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for Thiomorpholine-3-carboxamide is1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8)
. This indicates that the molecule consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis
Thiomorpholine-3-carboxamide is a powder with a melting point of 162-163°C . It is stored at a temperature of 4°C .Scientific Research Applications
Stimuli-Responsive Polymers
Thiomorpholine derivatives have been used in the development of stimuli-responsive polymers. These polymers can respond to changes in pH and temperature, making them useful in nanomedicine . The monomer ethylthiomorpholine oxide methacrylate (THOXMA) can be polymerized to obtain well-defined polymers. Copolymers with hydroxyethyl methacrylate (HEMA) were prepared, which allowed the tuning of the LCST behaviour of the polymers .
Biological Applications
Thiomorpholine-3-carboxamide derivatives have shown potential in biological applications. For instance, hydrophilic poly(thiomorpholine oxide ethyl methacrylate) polymers possessed a pK a around 5.6 which denotes a weak acid character which could be exploited in biological applications .
Drug Delivery Systems
The pH-responsive and temperature-responsive properties of thiomorpholine-3-carboxamide derivatives make them suitable for use in drug delivery systems. They can be used to create smart materials that release drugs only under specific conditions or in targeted tissues or cells .
Hemocompatible Materials
Thiomorpholine-3-carboxamide derivatives have been found to be hemocompatible. They do not cause aggregation or lysis of red blood cells, making them safe for use in biological applications .
Cholesteryl Ester Transfer Protein Inhibitors
Thiomorpholine-3-carboxamide derivatives have been used as potential cholesteryl ester transfer protein (CETP) inhibitors . CETP plays an important role in decreasing HDL-C level and increasing LDL-C level, and its inhibition may be a new therapy for atherosclerosis .
Bioactive Compounds
Both morpholine and its thio analogue have proven to act as bioactives against different molecular targets. These scaffolds have been an indispensable element of the pharmacophore .
Mechanism of Action
Target of Action
Thiomorpholine-3-carboxamide is a complex compound with potential biological activity. Some related compounds, such as 5(6)-fluoroindole-carboxamide derivatives, have been identified as inhibitors of androgen receptor binding function-3 (AR-BF3) .
Mode of Action
It’s worth noting that compounds with similar structures, such as prinomastat, inhibit matrix metalloproteinases (mmps), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth, invasion, and metastasis .
Biochemical Pathways
A protein named thiomorpholine-carboxylate dehydrogenase has been identified, which specifically catalyzes the reduction of imine bonds in brain substrates . This suggests that Thiomorpholine-3-carboxamide might be involved in similar biochemical pathways.
Pharmacokinetics
It’s worth noting that related compounds, such as prinomastat, have a half-life of 2-5 hours .
Result of Action
Related compounds have been found to have anticancer and antimicrobial activities .
properties
IUPAC Name |
thiomorpholine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBJIFNMKOKRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340880 | |
Record name | thiomorpholine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-3-carboxamide | |
CAS RN |
103742-31-0 | |
Record name | thiomorpholine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the synthesis of the thiomorpholine-3-carboxamide scaffold presented in the research?
A1: The research describes a novel and efficient method for synthesizing 1,2-disubstituted N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamide derivatives. [] This method utilizes a three-component reaction involving an α-amino acid, mercaptoacetaldehyde, and an isocyanide. [] The reaction proceeds smoothly under mild conditions and exhibits high stereoselectivity, making it a valuable tool for accessing this novel class of compounds. []
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